6-Chloropyrimidine-4-carbaldehyde

Descripción general

Descripción

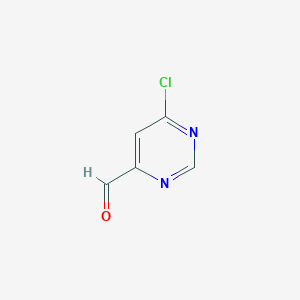

6-Chloropyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H3ClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a chlorine atom at position 6 and an aldehyde group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrimidine-4-carbaldehyde typically involves the chlorination of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to the conventional synthesis of pyrimidines through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The chlorine atom undergoes nucleophilic displacement under various conditions, forming substituted pyrimidines essential for drug development:

Key findings:

-

Electron-deficient pyrimidine rings enhance S<sub>N</sub>Ar reactivity at position 6

-

Nickel catalysis enables cross-couplings with functionalized aryl halides under electrochemical conditions (Fe anode, −2.5 V vs SCE)

-

Steric hindrance from the aldehyde group directs substitution exclusively to position 6

Aldehyde Functionalization Reactions

The formyl group participates in condensation and redox chemistry:

Condensation Reactions

Redox Transformations

Sequential Multi-Step Reactions

Advanced synthetic applications combine both reactive sites:

Case Study: Antiviral Agent Synthesis

-

S<sub>N</sub>Ar with 4-fluorobenzylamine → 6-(4-fluorobenzylamino)pyrimidine-4-carbaldehyde (82% yield)

-

Aldehyde condensation with thiosemicarbazide → Thiosemicarbazone derivative

-

Cyclization with CS<sub>2</sub> → Thiazolo[4,5-d]pyrimidine core (Key HIV protease inhibitor intermediate)

Stability and Reaction Considerations

Critical parameters influencing reactivity:

-

pH Sensitivity : Aldehyde group undergoes hydration (gem-diol formation) in aqueous media (pH > 8)

-

Thermal Stability : Decomposition observed >150°C via retro-aldol pathways

-

Solvent Effects : DMF enhances S<sub>N</sub>Ar rates through stabilization of transition states

This comprehensive analysis demonstrates 6-chloropyrimidine-4-carbaldehyde's utility as a multi-functional building block in synthetic organic chemistry, particularly in medicinal chemistry applications. The compound's predictable regioselectivity and diverse reactivity profile make it indispensable for constructing complex heterocyclic systems.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-Chloropyrimidine-4-carbaldehyde serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its structural characteristics allow it to be modified into several bioactive molecules with potential therapeutic effects:

- Antiviral and Anticancer Agents : Research has indicated that derivatives of this compound can inhibit specific biological targets associated with viral infections and cancer pathways. For instance, studies have shown that pyrimidine derivatives can act as inhibitors for enzymes involved in metabolic pathways critical to cancer cell proliferation .

- Drug Design : The compound's reactivity enables it to participate in nucleophilic substitutions, leading to the development of new drug candidates targeting specific biological pathways. Its ability to form diverse derivatives makes it a valuable scaffold for medicinal chemistry .

Agrochemical Formulations

In agrochemistry, this compound is utilized in creating effective herbicides and pesticides. Its derivatives are designed to enhance crop yield and protect plants from pests:

- Herbicides : The compound's structural modifications can lead to the development of herbicides that disrupt weed growth while being selective towards crops .

- Pesticides : Research has focused on synthesizing derivatives that exhibit potent insecticidal properties, contributing to sustainable agricultural practices by minimizing crop loss.

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways:

- Enzyme Inhibition Studies : Researchers utilize this compound and its derivatives to investigate their effects on various enzymes, aiding in understanding disease mechanisms and biological processes .

- Metabolic Pathways : The compound's ability to interact with biological targets allows scientists to explore its role in metabolic pathways, providing insights into potential therapeutic interventions for metabolic disorders .

Material Science

In material science, this compound is explored for its potential applications in developing novel materials:

- Polymers and Coatings : The compound is investigated for its use in synthesizing polymers that exhibit enhanced chemical resistance and durability. This application is particularly relevant in creating materials for industrial use where resilience is crucial .

Diagnostic Reagents

The aldehyde functional group present in this compound makes it suitable for producing diagnostic reagents:

- Medical Assays : It is employed in developing reagents that improve the accuracy and reliability of medical tests, particularly those related to disease diagnostics .

Case Studies and Research Findings

Several studies highlight the applications of this compound across different fields:

Mecanismo De Acción

The mechanism of action of 6-Chloropyrimidine-4-carbaldehyde is primarily related to its ability to undergo nucleophilic substitution and condensation reactions. These reactions enable the compound to interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the derivatives formed and their interactions with biological systems .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Similar structure with additional amino group.

2,4,6-Trichloropyrimidine-5-carboxaldehyde: Contains three chlorine atoms and a carboxaldehyde group.

4,6-Dichloropyrimidine: Lacks the aldehyde group but has two chlorine atoms.

Uniqueness

6-Chloropyrimidine-4-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds and industrial chemicals .

Actividad Biológica

6-Chloropyrimidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its mechanisms of action, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring, which contains a chlorine atom at the 6-position and an aldehyde group at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 142.54 g/mol. The presence of both a halogen and an aldehyde group contributes to its reactivity and biological activity.

Target Interactions

Pyrimidine derivatives, including this compound, interact with various biological targets. These include:

- Enzymes : They may act as enzyme inhibitors or substrates.

- Receptors : They can modulate receptor activity, influencing signaling pathways.

- Nucleic Acids : The compound may interact with DNA or RNA, affecting replication and transcription processes.

Mode of Action

The compound undergoes nucleophilic aromatic substitution reactions due to the electrophilic nature of the chlorine atom. This allows for the formation of new compounds with potentially enhanced biological activities. Additionally, the aldehyde group can participate in condensation reactions, forming Schiff bases that may exhibit different biological properties.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activity. It has been investigated against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Active |

| Staphylococcus aureus | Active |

| Escherichia coli | Moderate |

These findings suggest its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have shown that it can inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve interference with nucleic acid synthesis and modulation of apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates reasonable bioavailability due to its polar nature and low molecular weight. This suggests potential for effective absorption and distribution within biological systems.

Case Studies

- Antimicrobial Screening : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the 6-position significantly influenced potency .

- Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that specific derivatives showed enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

Propiedades

IUPAC Name |

6-chloropyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFORWTKKMGPWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617053 | |

| Record name | 6-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-16-0 | |

| Record name | 6-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.